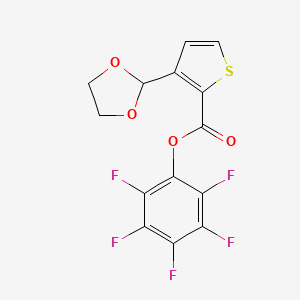

Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate

Descripción general

Descripción

Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate is a heterocyclic organic compound known for its unique structural features and reactivity It consists of a thiophene ring substituted with a pentafluorophenyl group and a 1,3-dioxolane moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Core: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Introduction of the Pentafluorophenyl Group: The pentafluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable thiophene derivative with pentafluorobenzene in the presence of a strong base such as sodium hydride.

Formation of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring is typically formed by the reaction of a diol with an aldehyde or ketone under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.

Cycloaddition Reactions: The 1,3-dioxolane ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride, pentafluorobenzene, and suitable solvents like dimethylformamide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Cycloaddition: Dienophiles and suitable catalysts under controlled temperature and pressure.

Major Products

Substitution: Various substituted thiophenes with different functional groups.

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Cycloaddition: Larger heterocyclic compounds.

Aplicaciones Científicas De Investigación

Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Materials Science: Incorporated into polymers and materials for electronic applications due to its unique electronic properties.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Catalysis: Used as a ligand in catalytic systems for various organic transformations.

Mecanismo De Acción

The mechanism by which Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate exerts its effects depends on its application:

In Organic Synthesis: Acts as a reactive intermediate that can undergo various transformations.

In Materials Science: Contributes to the electronic properties of polymers and materials.

In Medicinal Chemistry: Interacts with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Comparación Con Compuestos Similares

Similar Compounds

Pentafluorophenyl Thiophene-2-Carboxylate: Lacks the 1,3-dioxolane ring, making it less versatile in certain reactions.

3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylate: Lacks the pentafluorophenyl group, resulting in different electronic properties.

Pentafluorophenyl 3-(1,3-dioxolan-2-yl)benzene-2-carboxylate: Substitutes the thiophene ring with a benzene ring, altering its reactivity and applications.

Uniqueness

Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate is unique due to the combination of the electron-withdrawing pentafluorophenyl group, the reactive thiophene ring, and the versatile 1,3-dioxolane moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.

Actividad Biológica

Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate (CAS Number: 910037-02-4) is a fluorinated organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C14H7F5O4S |

| Molecular Weight (g/mol) | 366.26 |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate |

| PubChem CID | 24229594 |

Structural Features

The compound features a pentafluorophenyl group attached to a thiophene ring via a dioxolane moiety. The presence of fluorine atoms significantly influences the compound's electronic properties and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, research conducted by Serdyuk et al. demonstrated that fluorinated thiophenes can inhibit the growth of certain bacteria and fungi, suggesting a potential application in developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies showed that at concentrations below 50 μM, this compound did not exhibit significant cytotoxic effects on human cell lines . However, higher concentrations led to increased cell death, indicating a dose-dependent relationship.

The mechanism of action for this compound appears to involve interference with cellular processes in target organisms. Preliminary findings suggest that it may disrupt membrane integrity or inhibit key metabolic pathways. Further research is needed to elucidate the exact biochemical interactions involved.

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, researchers found that the compound significantly reduced bacterial counts at concentrations as low as 25 μM. The study highlighted its potential as a candidate for developing novel antibacterial agents .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment using human lung carcinoma cells revealed that treatment with this compound at varying concentrations resulted in a significant reduction in cell viability at concentrations exceeding 50 μM. The study concluded that while the compound may possess therapeutic potential, careful consideration of dosage is essential .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F5O4S/c15-6-7(16)9(18)11(10(19)8(6)17)23-13(20)12-5(1-4-24-12)14-21-2-3-22-14/h1,4,14H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHURIHOENRMCSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(SC=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640305 | |

| Record name | Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910037-02-4 | |

| Record name | Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.